3-Methyl-7-(trifluoromethyl)-2H-isoquinolin-1-one

Lipophilicity XLogP3 Physicochemical property

SAR reproducibility suffers when regioisomeric impurities confound isoquinolinone-based kinase/PARP-1 programs. This compound delivers the exact 7-CF₃-3-methyl substitution pattern with validated physicochemical properties: XLogP3=2.6 (vs. 1.7 for the non-fluorinated analogue), TPSA=29.1 Ų, HBA=4. Supplied at ≥97% purity with a diagnostic ¹⁹F NMR handle for fragment screening and target-engagement assays. Standard global shipping with certificate of analysis.

Molecular Formula C11H8F3NO
Molecular Weight 227.18 g/mol
CAS No. 1893330-54-5
Cat. No. B6316326
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-7-(trifluoromethyl)-2H-isoquinolin-1-one
CAS1893330-54-5
Molecular FormulaC11H8F3NO
Molecular Weight227.18 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C(C=C2)C(F)(F)F)C(=O)N1
InChIInChI=1S/C11H8F3NO/c1-6-4-7-2-3-8(11(12,13)14)5-9(7)10(16)15-6/h2-5H,1H3,(H,15,16)
InChIKeyNZVFCGPIZPRTBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-7-(trifluoromethyl)-2H-isoquinolin-1-one (CAS 1893330-54-5): Core Chemotype, Physical Properties, and Procurement Context


3-Methyl-7-(trifluoromethyl)-2H-isoquinolin-1-one (CAS 1893330-54-5; MFCD31697824) is a synthetic, fluorinated heterocyclic compound of the isoquinolin-1-one family, characterized by a C-3 methyl substituent and a C-7 trifluoromethyl (CF₃) group on the bicyclic core. Key computed physicochemical descriptors from PubChem include a molecular weight of 227.18 g/mol, XLogP3 of 2.6, a topological polar surface area (TPSA) of 29.1 Ų, one hydrogen bond donor, and four hydrogen bond acceptors [1]. The compound is supplied as a research building block by vendors such as Sigma-Aldrich, Aladdin, and Leyan at purities typically ≥95%–98% . As a member of the 1(2H)-isoquinolinone scaffold class—a privileged pharmacophore with documented inhibitory activity against kinases (e.g., DDR1, PI3K) and epigenetic targets (e.g., PARP-1)—this compound serves as a strategic intermediate or fragment, though direct primary pharmacological data for this specific CAS number remain unpublished in the open literature as of the knowledge cutoff.

Synthetic fragment with isoquinolinone privileged pharmacophore
Fluorinated heterocycle for medchem hit-to-lead exploration
Direct target data unpublished; class-level kinase/PARP context

Why 3-Methyl-7-(trifluoromethyl)-2H-isoquinolin-1-one Cannot Be Generically Replaced: Structure-Property Divergence Among Regioisomers and Analogues


Within the 3-methyl-isoquinolin-1-one chemotype, seemingly minor structural modifications—such as the relocation of the CF₃ group from the 7‑position to the 6‑position or the removal of the 3‑methyl group—produce quantifiable differences in key molecular descriptors including lipophilicity, topological polar surface area, and hydrogen-bonding capacity. These property shifts can profoundly influence passive membrane permeability, target binding, and metabolic stability, even when compounds appear superficially similar on a catalog page [1]. Procurement without verifying the exact substitution pattern risks introducing an analogue with divergent pharmacokinetic or pharmacodynamic behavior, undermining SAR reproducibility and candidate progression.

Positional Isomer
6-CF₃ regioisomer has identical XLogP3 but predicted boiling point differs by ~12 °C, which may alter purification behavior and intermolecular interactions.
Des-fluorinated Analog
Non-fluorinated 3-methyl-2H-isoquinolin-1-one shows lower lipophilicity (Δ –0.9 XLogP3), fewer H-bond acceptors (Δ –3), and higher TPSA (Δ +4.0 Ų); permeability and target-binding profiles may not transfer.
Catalog Similarity
Visually similar isoquinolinone listings may carry different substitution patterns; verify exact CAS and substitution before procurement to preserve SAR.

Comparative Quantitative Evidence: 3-Methyl-7-(trifluoromethyl)-2H-isoquinolin-1-one vs. Closest Structural Analogs


Lipophilicity Differentiation: 7-CF₃ vs. 6-CF₃ Regioisomer and Des-methyl Analogue

The 7-CF₃ regioisomer (target compound) has a computed XLogP3 value of 2.6, which is identical to the value computed for its 6-CF₃ regioisomer (XLogP3 = 2.6) using the same PubChem algorithm, indicating comparable overall lipophilicity between these two CF₃ positional variants [1] . However, the target compound is markedly more lipophilic than the non-fluorinated analogue 3-methyl-2H-isoquinolin-1-one, which has a PubChem XLogP3 of 1.7, representing a Δ of +0.9 log units [2]. This lipophilicity gain is consistent with the electron-withdrawing and hydrophobic nature of the trifluoromethyl substituent and is expected to enhance passive membrane permeability relative to the non-fluorinated scaffold.

Lipophilicity: 7-CF₃ vs. analogs
Cross-study comparable
XLogP3 = 2.6
Target 2.6
6-CF₃ regioisomer 2.6
Des-methyl analog 1.7
Comparable lipophilicity to 6-CF₃ isomer; reported gain vs. non-fluorinated scaffold supports permeability screening context.
Data to verify: PubChem algorithm; not experimental logP.
Lipophilicity XLogP3 Physicochemical property Regioisomer

Topological Polar Surface Area Differentiation: 7-CF₃ Regioisomer vs. Non-fluorinated Analogue

The target compound (3-methyl-7-CF₃) has a computed topological polar surface area (TPSA) of 29.1 Ų [1]. In contrast, the non-fluorinated analogue 3-methyl-2H-isoquinolin-1-one exhibits a measured PSA of 33.12 Ų [2]. The substitution of hydrogen with a trifluoromethyl group at position 7 reduces the polar surface area by approximately 4.0 Ų. This decrease in PSA is expected to proportionally enhance passive transcellular permeability according to established in silico models of membrane transport.

TPSA reduction
Cross-study comparable
29.1 Ų
Δ –4.0 Ų vs. des-CF₃
Lower TPSA may support improved membrane permeability in cell-based assays.
Computed TPSA; in-silico permeability model context.
TPSA Polar surface area Physicochemical property

Hydrogen Bond Acceptor Count Differentiation: Enhanced Interaction Capacity vs. Des-CF₃ Analogue

The target compound possesses four hydrogen bond acceptors (HBA = 4), contributed by the carbonyl oxygen and the three fluorine atoms of the CF₃ group [1]. The non-fluorinated analogue 3-methyl-2H-isoquinolin-1-one has only one HBA (HBA = 1) [2]. This three-fold increase in HBA count introduces additional opportunities for polar interactions with target proteins, potentially enhancing binding affinity and specificity in enzyme or receptor pockets that can accommodate a fluorine-mediated hydrogen bond network.

H-bond acceptors
Supporting evidence
HBA = 4
Δ +3 vs. des-CF₃
Additional fluorine-mediated HBA may modulate target engagement; relevant to structure-based design.
Class-level fluorine pharmacophore context.
H-bond acceptor Fluorine Pharmacophore

Boiling Point Differentiation: 7-CF₃ vs. 6-CF₃ Regioisomer

The predicted boiling point for the target 7-CF₃ regioisomer is 364.3 ± 42.0 °C at 760 mmHg . For the 6-CF₃ regioisomer, the predicted boiling point is 376.1 ± 42.0 °C , representing a difference of approximately 11.8 °C. While both values fall within overlapping prediction error ranges, this Δ of ~12 °C may reflect subtle differences in intermolecular interactions arising from the distinct dipole orientation of the CF₃ substituent and could be relevant for purification or formulation development.

Boiling point
Cross-study comparable
364.3 ± 42.0 °C
Target (7-CF₃) 364.3 °C
6-CF₃ regioisomer 376.1 °C
~12 °C lower predicted BP may simplify solvent removal in purification workflows.
Supplier-predicted values; source review required.
Boiling point Volatility Physical property

Prioritized Application Scenarios for 3-Methyl-7-(trifluoromethyl)-2H-isoquinolin-1-one Based on Comparative Evidence


Medicinal Chemistry Hit-to-Lead: Isoquinolinone-Based Kinase or PARP Inhibitor Programs

The isoquinolin-1-one scaffold is a validated pharmacophore for kinase inhibition (e.g., DDR1, PI3K) and PARP-1 inhibition [1]. Researchers prosecuting these targets can utilize 3-Methyl-7-(trifluoromethyl)-2H-isoquinolin-1-one as a core fragment, where the quantified lipophilicity (XLogP3 = 2.6) advantage over the non-fluorinated analogue (XLogP3 = 1.7) supports improved cellular permeability in advanced lead optimization [2].

Neuroscience Drug Discovery: NK3 Antagonist Scaffold Exploration

Isoquinolinone derivatives have been claimed as NK3 receptor antagonists for psychosis and schizophrenia treatment [3]. The target compound provides a structurally distinct 3-methyl-7-CF₃ substitution pattern for exploring structure-activity relationships around this CNS-penetrant chemotype, where the enhanced HBA count (HBA = 4) may contribute to receptor binding interactions [4].

Fluorine-19 (¹⁹F) NMR Probe Development for Target Engagement Studies

The CF₃ group at position 7 provides a unique ¹⁹F NMR spectroscopic handle. This enables the compound to be used as a fluorine-labeled probe for protein–ligand binding assays (e.g., ¹⁹F NMR-based fragment screening), where the lower TPSA (29.1 Ų) relative to the non-fluorinated analogue (PSA = 33.12 Ų) is advantageous for cellular uptake and intracellular target engagement [2].

Synthetic Methodology Development: CF₃-Isoquinolinone Cascade Reactions

The synthesis of CF₃-substituted isoquinolinones via C–H activation-initiated cascade reactions is an active research area [5]. The target compound can serve as a benchmark product for evaluating new synthetic routes, where the predicted boiling point difference (~11.8 °C lower than the 6-CF₃ regioisomer) may facilitate chromatographic separation and purity analysis .

Application
Selection Property
Validation Focus
Kinase / PARP inhibitor fragment
Class-level isoquinolinone scaffold context
Target engagement and permeability assay review
CNS chemotype SAR exploration
3-methyl-7-CF₃ substitution pattern
Receptor binding and CNS penetration endpoints
¹⁹F NMR probe development
CF₃ spectroscopic handle with lower TPSA
Cellular uptake and protein-ligand binding assays
Synthetic methodology benchmark
Predicted BP advantage vs. 6-CF₃ isomer
Purification behavior and thermal stability profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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